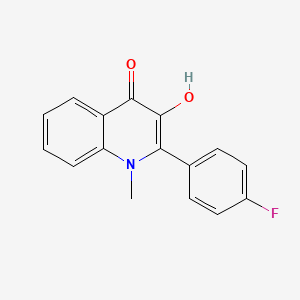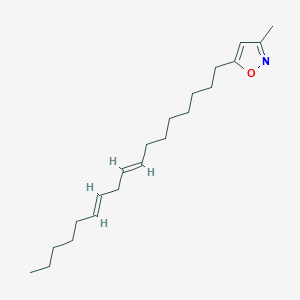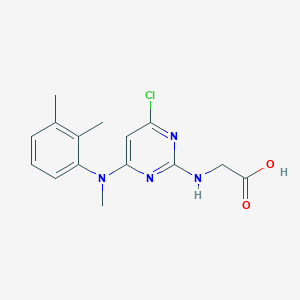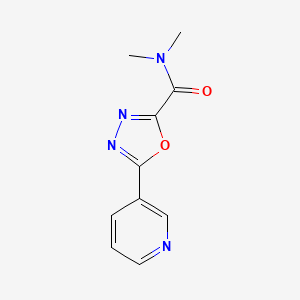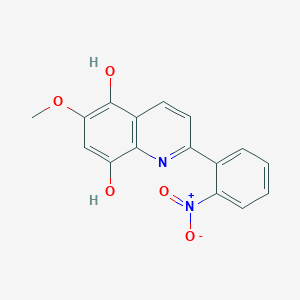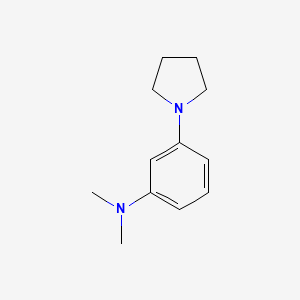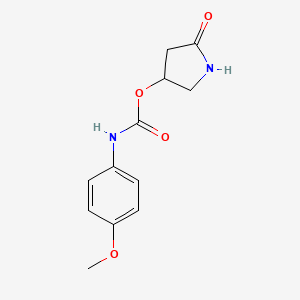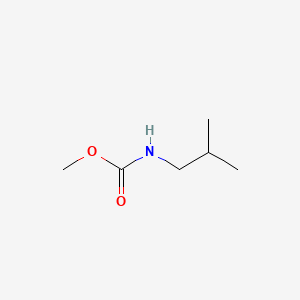
Methyl (isobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (isobutyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (isobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of isobutylamine with methyl chloroformate. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (isobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and other organic compounds. These products have applications in different fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Methyl (isobutyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl (isobutyl)carbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl (isobutyl)carbamate include:
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
- Butyl carbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its isobutyl group provides steric hindrance, influencing its reactivity compared to other carbamates. This uniqueness makes it valuable in specific applications where other carbamates may not be suitable .
Propiedades
Número CAS |
56875-02-6 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
methyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C6H13NO2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
Clave InChI |
XHNVYMUDGCGQLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
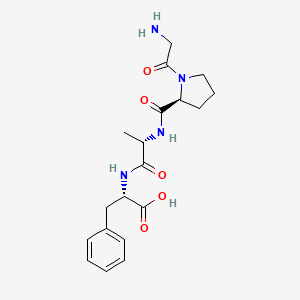
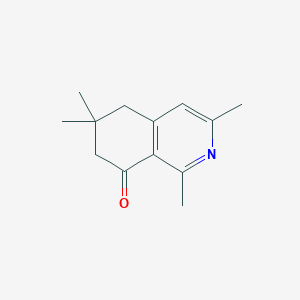
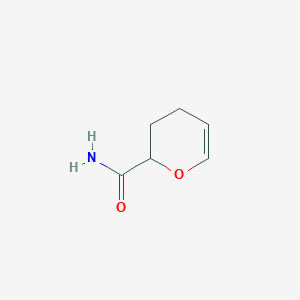
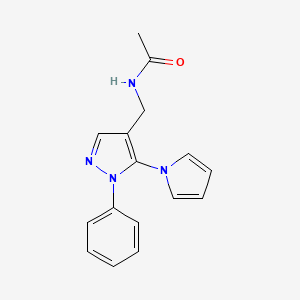
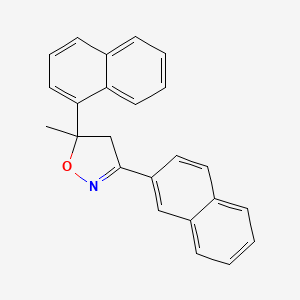
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)
